molecular formula C9H9NO B079029 2-Methyl-1H-indol-5-ol CAS No. 13314-85-7

2-Methyl-1H-indol-5-ol

Cat. No.: B079029
CAS No.: 13314-85-7
M. Wt: 147.17 g/mol
InChI Key: MDWJZBVEVLTXDE-UHFFFAOYSA-N
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Description

2-Methyl-1H-indol-5-ol (IUPAC name: 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol), also known as 2-methylserotonin or 2-Me-5-HT, is a synthetic derivative of the neurotransmitter serotonin. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.246 g/mol . Structurally, it features a methyl group at the 2-position of the indole ring and a hydroxy group at the 5-position, along with an aminoethyl side chain at the 3-position.

Preparation Methods

Fischer Indole Synthesis: A Classical Approach

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes offers modularity for introducing substituents. For 2-methyl-1H-indol-5-ol, 5-methoxyphenylhydrazine and acetone serve as viable precursors . Under acidic conditions (e.g., HCl or polyphosphoric acid), the phenylhydrazone intermediate cyclizes to form 5-methoxy-2-methylindole. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane yields the target hydroxyl group .

Key advantages include:

  • Regioselectivity : The electron-donating methoxy group directs cyclization to the para position, ensuring correct substitution at C5.

  • Scalability : Reactions proceed in common solvents (e.g., ethanol, THF) without specialized equipment.

However, challenges arise in isolating intermediates. For instance, the methoxy-to-hydroxy conversion requires stringent anhydrous conditions to prevent side reactions . Modifications using catalytic demethylation agents (e.g., AlCl₃ in presence of thiols) have improved yields to >80% in pilot-scale trials .

Nitroaryl Cyclization and Reduction

An alternative route leverages nitro groups as precursors to hydroxyl functionality. Starting with 4-nitro-2-methylindole , catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is subsequently diazotized and hydrolyzed to the phenol . This method circumvents the need for demethylation but requires careful control of reaction conditions:

  • Hydrogenation Pressure : Elevated pressures (50–100 psi) enhance reaction rates but risk over-reduction of the indole ring.

  • Diazotization : Use of NaNO₂ in aqueous HCl at 0–5°C minimizes decomposition .

A patent-pending variation employs transfer hydrogenation with ammonium formate and Pd-C in N-methylpyrrolidinone (NMP), achieving 92% yield of 5-amino-2-methylindole, which is then oxidized to the phenol using Cu(II) catalysts . This method reduces reliance on high-pressure equipment, favoring manufacturing safety.

Scalability and Purification Challenges

Industrial synthesis prioritizes convergent pathways with minimal isolation steps. The patent literature highlights in situ protection-deprotection sequences to streamline workflows . For instance, tert-butoxycarbonyl (Boc) protection of the indole nitrogen during methyl group installation (via alkylation) prevents side reactions, followed by acidic deprotection.

Crystallization protocols are critical for purity. Isolation of this compound from NMP/water mixtures yields >99% purity after recrystallization in ethanol . Solvent recovery systems (e.g., distillation of NMP) align with environmental guidelines, reducing waste by 40% compared to traditional methods .

Emerging Methodologies

Biocatalytic routes using engineered cytochrome P450 enzymes for hydroxylation of 2-methylindole show promise, achieving 70% conversion in aqueous buffers. While currently limited to lab-scale, advances in enzyme immobilization could enhance viability.

Electrochemical synthesis under basic conditions (pH 10–12) enables direct oxidation of 2-methylindole at carbon electrodes, though yields remain modest (55%).

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1H-indol-5-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fifth position and the methyl group at the second position play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Methyl-1H-indol-5-ol with key analogs, focusing on structural features, physicochemical properties, and biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Notes Reference
This compound C₁₁H₁₄N₂O 190.246 2-methyl, 5-hydroxy, aminoethyl Serotonin receptor agonist
Serotonin C₁₀H₁₂N₂O 176.22 5-hydroxy, aminoethyl Neurotransmitter, receptor ligand
5-Indolol C₈H₇NO 133.15 5-hydroxy Antioxidant properties
Compound 77 C₂₂H₁₇ClN₄ ~345.09 Imidazolyl, chloro, indolyl groups Anticancer/enzyme inhibition
5-Methoxy-1H-indol-4-ol C₉H₉NO₂ 163.17 5-methoxy, 4-hydroxy Altered metabolic stability
2-(6-Methylindol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 6-methyl, acetic acid Anti-inflammatory applications

Structural and Functional Analysis

Serotonin (3-(2-Aminoethyl)-1H-indol-5-ol)

  • Key Differences : Lacks the 2-methyl group present in 2-Me-5-HT.
  • However, this modification may reduce receptor binding affinity due to steric hindrance .

5-Indolol (1H-Indol-5-ol)

  • Key Differences: Absence of both the aminoethyl side chain and methyl group.
  • Implications : Lacks serotonin-like receptor activity. Simpler structure may confer antioxidant properties but limits neurological applications .

Compound 77 (3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole)

  • Key Differences : Incorporates an imidazole ring and chloro substituent.

5-Methoxy-1H-indol-4-ol

  • Key Differences : Methoxy group at 5-position and hydroxyl at 4-position (vs. 5-hydroxy in 2-Me-5-HT).

2-(6-Methylindol-3-yl)acetic Acid

  • Key Differences : Acetic acid substituent at 3-position and methyl at 6-position.
  • Implications : Carboxylic acid group enhances solubility and may enable anti-inflammatory applications, diverging from serotonin receptor targeting .

Key Research Findings

Receptor Selectivity : 2-Me-5-HT shows higher selectivity for 5-HT₂ receptors compared to serotonin, attributed to steric effects of the methyl group .

Metabolic Stability : Methoxy-substituted analogs (e.g., 5-Methoxy-1H-indol-4-ol) exhibit prolonged half-lives due to reduced oxidative metabolism .

Anticancer Potential: Chlorinated indole derivatives (e.g., Compound 77) demonstrate cytotoxicity in vitro, suggesting utility in cancer drug discovery .

Biological Activity

2-Methyl-1H-indol-5-ol is an indole derivative that has garnered attention for its diverse biological activities. This compound, also known as 2-Methylindole-5-ol, exhibits properties that may have significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Biological Activities

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation. For instance, studies have shown that it affects cell cycle regulation and apoptosis pathways in cancer cells, leading to reduced viability and increased cell death .
  • Antimicrobial Properties : The compound exhibits antimicrobial effects against various pathogens. It has been tested against bacteria and fungi, demonstrating significant inhibitory activity .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through modulation of neuroinflammatory processes .

The biological effects of this compound are largely attributed to its ability to interact with multiple molecular targets:

  • Receptor Binding : The compound shows affinity for various receptors involved in cellular signaling pathways. This interaction can lead to alterations in gene expression and protein activity.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes critical for cancer cell metabolism and proliferation, contributing to its anticancer effects .
  • Signal Transduction Modulation : By influencing key signaling pathways, such as those involved in apoptosis and inflammation, this compound can modulate cellular responses effectively .

Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerInhibits proliferation in various cancer cell lines; induces apoptosis.
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria.
NeuroprotectiveReduces neuroinflammation; potential therapeutic effects in neurodegenerative diseases.

Case Study Example

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including this compound, and evaluated their anticancer properties using MTT assays. The results demonstrated that this compound significantly reduced cell viability in breast cancer cell lines compared to controls . The study concluded that modifications at the indole ring could enhance biological activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It is expected to exhibit high gastrointestinal absorption and good blood-brain barrier permeability, which is beneficial for neuropharmacological applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-1H-indol-5-ol, and how can purity be optimized?

this compound is typically synthesized via functionalization of the indole core. A common approach involves halogenation or alkylation at the 2-position of 1H-indol-5-ol, followed by purification via column chromatography. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to introduce substituents in indole derivatives . To optimize purity, use flash chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) and monitor via TLC (Rf ~0.3–0.5). Recrystallization in hot ethyl acetate or acetonitrile can further enhance crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–7.3 ppm) and methyl groups (δ 2.3–2.8 ppm). Compare shifts with analogs like 5-methoxy-1H-indol-6-ol (δ 3.7 ppm for methoxy) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 148.16 for C9H9NO) .
  • FT-IR : Identify O–H (3200–3500 cm⁻¹) and N–H (3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction provides definitive bond lengths and angles. Use SHELXTL or similar software for refinement . For example, a methyl-substituted indole derivative showed C–C bond lengths of 1.38–1.42 Å in the aromatic ring, confirming substitution patterns . Crystallize the compound in solvents like DMSO/water (1:1) and collect data at 296 K with MoKα radiation (λ = 0.71073 Å) .

Q. How do researchers address contradictory data in biochemical activity studies of indole derivatives?

Contradictions (e.g., variable IC50 values in enzyme assays) require:

  • Dose-response validation : Test multiple concentrations (1 nM–100 μM) in triplicate.
  • Metabolic stability checks : Monitor degradation via LC-MS (e.g., 6-hydroxy-5-methoxyindole degrades to glucuronide metabolites under physiological conditions) .
  • Control experiments : Use known inhibitors (e.g., serotonin analogs) to benchmark activity .

Q. What strategies are used to optimize reaction yields for this compound derivatives?

  • Catalyst screening : Test CuI, Pd(PPh3)4, or organocatalysts for cross-coupling reactions .
  • Solvent optimization : PEG-400/DMF mixtures enhance solubility in click chemistry .
  • Temperature control : Maintain 25–70°C to balance reaction rate and side-product formation .

Q. How can computational methods predict the biochemical pathways influenced by this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy) with activity using descriptors like logP and polar surface area .

Properties

IUPAC Name

2-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWJZBVEVLTXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157978
Record name 2-Methyl-1H-indol-5-ol
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13314-85-7
Record name 2-Methyl-1H-indol-5-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indol-5-ol
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Record name 2-Methyl-1H-indol-5-ol
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Record name 2-methyl-1H-indol-5-ol
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Synthesis routes and methods I

Procedure details

To a precooled (0° C.) solution of 5-methoxy-2-methyl-1H-indole (5.0 g, 31.0 mmol) in 100 mL DCM is added BBr3 (1 M solution, 46.5 mL) under a dry nitrogen atmosphere. The solution is then allowed to slowly warm to room temperature over a 2 h period. The solution is then poured into water, neutralized to pH 7 with sat aq sodium bicarbonate solution and extracted with EtOAc. The extract is washed by brine, dried over sodium sulfate, and concentrated to give 2-methyl-1H-indol-5-ol. MS (ESI) m/z 148.2 (M+1).
Quantity
5 g
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46.5 mL
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100 mL
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Synthesis routes and methods II

Procedure details

To a -65° C. solution of 8.6 g (53.4 m mol) 5-methoxy-2-methyl indole in 110 mL of CH2Cl2 was added dropwise 30.4 g (117 m mol) of boron tribromide. The reaction was allowed to warm to room temperature and stirred for 30 minutes. After cooling the mixture to 5° C., 200 mL of 50% water/chloroform was cautiously added. The aqueous layer was separated and the pH adjusted to 5.8 with aqueous sodium hydroxide. Extracting the mixture twice with 100 mL of ethyl acetate, followed by drying (Na2SO4), filtering and concentrating provided 5.3 g of the product as a yellow solid, mp 124°-126° C. 1H NMR (60 MHz, 20% DMSO d6 /CDCl3) δ 8.05 (s, 1H, NH), 7.05 (d, J=8 Hz, 1H), 6.80 (d, J=2 Hz, 1H), 6.55 (dd, J=2, 8 Hz, 1H), 5.90 (broad s, 1H, indole CH), 2.40 (s, 3H).
Quantity
8.6 g
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reactant
Reaction Step One
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30.4 g
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reactant
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110 mL
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water chloroform
Quantity
200 mL
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Synthesis routes and methods III

Procedure details

A solution of boron tribromide (32.5 ml, 341 mmol) in methylene chloride (60 ml) was added in portions to a solution of 5-methoxy-2-methylindole (25 g, 155 mmol) in methylene chloride (250 ml) cooled at −45° C. After stirring for 15 minutes at −30° C., the mixture was warmed up to ambient temperature and stirred for 1 hour. Methylene chloride (300 ml) was added in portions and the mixture was cooled to 0° C. Water was added in portions and the mixture was adjusted to pH6 with 4N sodium hydroxide. The organic layer was separated. The aqueous layer was extracted with methylene chloride and the organic layers were combined, washed with water, brine, dried (MgSO4) and the volatiles were removed by evaporation. The residue was purified by column chromatography eluting with ethyl acetate/methylene chloride (1/9 followed by 15/85) to give 5-hydroxy-2-methylindole (21.2 g, 93%).
Quantity
32.5 mL
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reactant
Reaction Step One
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25 g
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60 mL
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250 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 5-methoxy-2-methyl-1H-indole (5 g, 31 mmol) in methylene chloride (100 mL) at −78° C., was slowly added a solution of BBr3 in CH2Cl2 (1.0 M, 93 mL, 93 mmol). The reaction mixture was stirred at −78° C. for 4 hours and slowly warmed to room temperature. The reaction mixture was stirred at room temperature overnight, and cooled to 0° C. The reaction was quenched carefully with water at 0° C. The aqueous layer was made basic by adding saturated sodium bicarbonate solution, and then extracted with methylene chloride (3×50 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by flash chromatography on silica gel eluting with EtOAc/Hexanes (25:75) to afford the title compound as a yellow solid (3.0 g, 60%).
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5 g
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Yield
60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Reactant of Route 6
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